3,4-Furandimethanol, diacetate

CAS No.: 30614-73-4

Cat. No.: VC7966319

Molecular Formula: C10H12O5

Molecular Weight: 212.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 30614-73-4 |

|---|---|

| Molecular Formula | C10H12O5 |

| Molecular Weight | 212.2 g/mol |

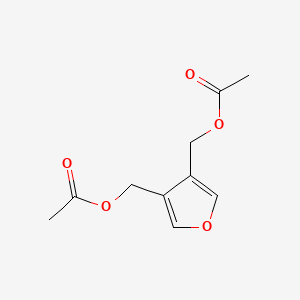

| IUPAC Name | [4-(acetyloxymethyl)furan-3-yl]methyl acetate |

| Standard InChI | InChI=1S/C10H12O5/c1-7(11)14-5-9-3-13-4-10(9)6-15-8(2)12/h3-4H,5-6H2,1-2H3 |

| Standard InChI Key | BNXMUMXYSWMXEC-UHFFFAOYSA-N |

| SMILES | CC(=O)OCC1=COC=C1COC(=O)C |

| Canonical SMILES | CC(=O)OCC1=COC=C1COC(=O)C |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

3,4-Furandimethanol, diacetate features a furan ring substituted with two acetoxymethyl groups at the 3- and 4-positions. The SMILES notation delineates its structure, highlighting the acetylated hydroxymethyl moieties . The InChIKey uniquely identifies its stereochemical configuration, while the molecular volume () of 153.050 ml/mol reflects its compact yet polarizable framework .

Synonyms and Registry Identifiers

This compound is interchangeably termed 3,4-bis(acetoxymethyl)furan, 3,4-furan-3,4-diyldimethyl diacetate, and NSC 330747 . Its CAS registry number (30614-73-4) and EC number (250-261-1) facilitate unambiguous identification in regulatory and commercial contexts .

Synthesis and Manufacturing

Acetylation of 3,4-Furandimethanol

The primary synthetic route involves the acetylation of 3,4-furandimethanol using acetic anhydride in the presence of catalytic agents. As detailed in US Patent 2,963,488, reacting 16 g of 3,4-furandimethanol with 50 mL of acetic anhydride and 0.2 mL of pyridine at 50°C for two hours yields 25.7 g of 3,4-bis(acetoxymethyl)furan . The reaction proceeds via nucleophilic acyl substitution, with pyridine neutralizing generated acetic acid to drive the equilibrium toward product formation .

Catalytic Modifications

Alternative catalysts, such as phosphoric acid or sulfuric acid, enhance reaction efficiency. For instance, mixing 3,4-bis(acetoxymethyl)furan with acetic anhydride and 85% phosphoric acid at 50°C overnight produces 2-aceto-3,4-bis(acetoxymethyl)furan, a derivative with a melting point of 51–52°C . These methods highlight the compound’s adaptability to functionalization at the 2-position, expanding its utility in synthesizing complex furan-based architectures .

Physical and Chemical Properties

Thermodynamic and Solubility Profiles

The compound’s octanol-water partition coefficient () of 1.406 indicates moderate lipophilicity, suggesting preferential solubility in organic solvents over aqueous media. Its water solubility, quantified as , equates to approximately mol/L, underscoring limited hydrophilicity. The McGowan characteristic volume () of 153.050 ml/mol aligns with its molecular dimensions, influencing packing efficiency in crystalline states.

Spectral and Analytical Data

While explicit spectroscopic data (e.g., NMR, IR) were absent in the reviewed sources, the compound’s purity and identity are typically confirmed via distillation (boiling point: 148°C at 1 mm Hg ) and recrystallization from ethyl ether-petroleum ether mixtures . Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are presumed standard analytical tools given its use in synthetic intermediates .

Applications and Industrial Relevance

Intermediate in Organic Synthesis

3,4-Furandimethanol, diacetate serves as a precursor to 2-aceto-3,4-bis(acetoxymethyl)furan, a compound validated in the synthesis of pharmaceuticals and agrochemicals . Its acetyl groups act as protective moieties, enabling selective deprotection or further functionalization. For example, hydrogenolysis or hydrolysis can regenerate hydroxymethyl groups for subsequent coupling reactions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume